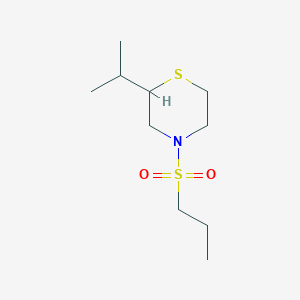
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine, also known as OSP, is a chemical compound that has been widely studied for its potential applications in scientific research. OSP is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and has a unique structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been shown to bind to certain proteins with high affinity, and it may interfere with their normal function. Further studies are needed to elucidate the exact mechanism of action of 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine.
Biochemical and Physiological Effects:
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific application. In drug discovery, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been shown to inhibit the growth of certain cancer cells, and it may have potential as a therapeutic agent. In chemical biology, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been used to study protein-ligand interactions, and it may have applications in the development of new drugs. In materials science, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has several advantages as a research tool, including its unique structure, high purity, and well-characterized properties. However, there are also limitations to its use, including its relatively high cost, limited availability, and potential toxicity. Researchers must take these factors into account when using 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine in their experiments.
Direcciones Futuras
There are several future directions for research on 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its mechanism of action. In addition, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine may have applications in other areas of research, such as materials science and chemical biology. Further studies are needed to fully understand the potential of 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine as a research tool and therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine involves several steps, including the reaction of pyrrolidine with paraformaldehyde to form 1-(oxan-4-ylmethyl)pyrrolidine, followed by the reaction with sulfonyl chloride to form 1-(oxan-4-ylmethylsulfonyl)pyrrolidine. The synthesis of 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been optimized to improve yield and purity, and the resulting compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been studied for its potential applications in various areas of scientific research, including drug discovery, chemical biology, and materials science. In drug discovery, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been shown to have activity against certain types of cancer cells, and it has been proposed as a lead compound for the development of new anticancer drugs. In chemical biology, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been used as a tool to study protein-ligand interactions, and it has been shown to bind to specific proteins with high affinity. In materials science, 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-(oxan-4-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,11-5-1-2-6-11)9-10-3-7-14-8-4-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBSEVLPMBCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-ylmethylsulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)




![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)



![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
